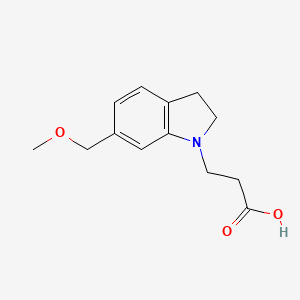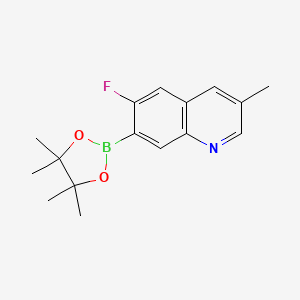![molecular formula C17H29NO4 B13342058 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid is a complex organic compound with a spirocyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid typically involves multiple steps. One common method includes the sequential DCC (dicyclohexylcarbodiimide) mediated coupling with 2-phenyl-1,3-dioxane-4,6-dione, followed by keto-ketene generation and trapping with geraniol. The process also involves biomimetic aromatization by palladium-catalyzed decarboxylation and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Scientific Research Applications
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure allows it to be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. Upon removal of the Boc group, the free amine can interact with enzymes or other biological molecules, potentially inhibiting their activity or modifying their function .
Comparison with Similar Compounds
Similar Compounds
2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid: Similar in structure but with different substituents.
2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid: Another Boc-protected compound with different functional groups.
Uniqueness
The uniqueness of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[55]undecan-9-yl)acetic acid lies in its spirocyclic structure and the presence of the Boc protecting group
Properties
Molecular Formula |
C17H29NO4 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecan-9-yl]acetic acid |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-10-4-7-17(12-18)8-5-13(6-9-17)11-14(19)20/h13H,4-12H2,1-3H3,(H,19,20) |
InChI Key |
NTFNCMBFEIXBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



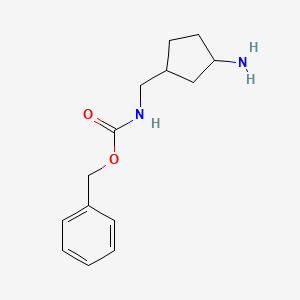
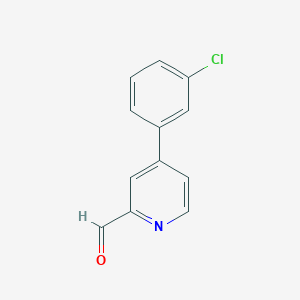
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
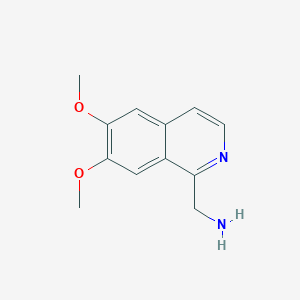

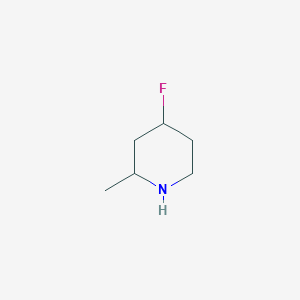

![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
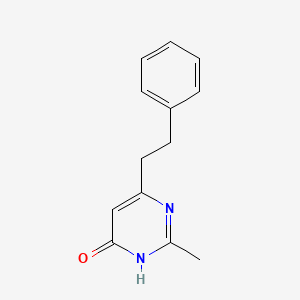
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)
